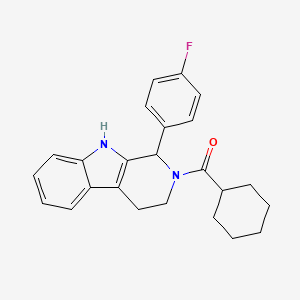
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as CTB or cyclothiazomycin B, is a naturally occurring beta-carboline alkaloid. This compound has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
作用機序
The mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, studies have suggested that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to exhibit antifungal and antibacterial activities by inhibiting the growth of various fungal and bacterial strains.
実験室実験の利点と制限
One advantage of using 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research as a potential anticancer agent. However, one limitation of using 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its limited availability. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring compound that can only be isolated in small quantities from the culture broth of Streptomyces sp. MJ635-ECF001.
将来の方向性
There are several future directions for the research on 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One direction is to further investigate the mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in inhibiting the activity of topoisomerase I. Another direction is to explore the potential of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a combination therapy with other anticancer agents. Additionally, further research is needed to determine the toxicity and safety of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in vivo. Finally, the synthesis of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its analogs should be optimized to increase the yield and availability of this promising compound.
Conclusion:
In conclusion, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring beta-carboline alkaloid that exhibits various biological activities, including antitumor, antifungal, and antibacterial properties. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has shown promising results as a potential anticancer agent by inhibiting the growth of various cancer cell lines. The mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but studies have suggested that it inhibits the activity of topoisomerase I. Further research is needed to explore the potential of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a combination therapy with other anticancer agents and to optimize its synthesis for increased availability.
合成法
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring compound that can be isolated from the culture broth of Streptomyces sp. MJ635-ECF001. The synthesis of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been achieved through chemical modification of the naturally occurring beta-carboline alkaloids. Specifically, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized by reacting 4-fluoroaniline with cyclohexanone to form 4-fluorophenylcyclohexanone, which is then reacted with tryptamine to form 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
科学的研究の応用
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties. In particular, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has shown promising results as a potential anticancer agent. Studies have shown that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division.
特性
IUPAC Name |
cyclohexyl-[1-(4-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O/c25-18-12-10-16(11-13-18)23-22-20(19-8-4-5-9-21(19)26-22)14-15-27(23)24(28)17-6-2-1-3-7-17/h4-5,8-13,17,23,26H,1-3,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIUWORDMXIOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3=C(C2C4=CC=C(C=C4)F)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6128548.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B6128555.png)
![2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine](/img/structure/B6128564.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6128565.png)
![N-[1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide dihydrochloride](/img/structure/B6128568.png)
![6-isopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6128573.png)
![2-(dimethylamino)-7-[2-(1H-imidazol-2-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6128597.png)
![6-chloro-3-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6128598.png)

![2-{methyl[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amino}-1-phenylethanol](/img/structure/B6128626.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)heptanamide](/img/structure/B6128627.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)